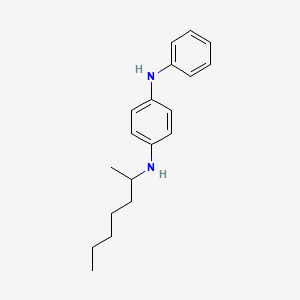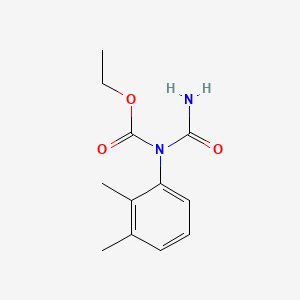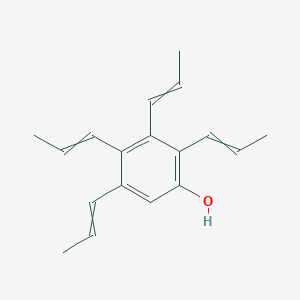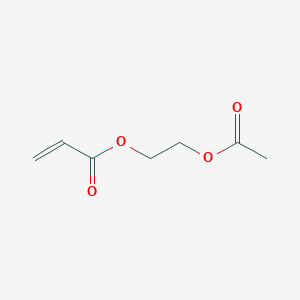![molecular formula C11H10N2O2S B14632055 {4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid CAS No. 56355-25-0](/img/structure/B14632055.png)
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid is a compound that features a thiazole ring attached to a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-bromo-1,3-thiazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminophenylacetic acid attacks the bromine atom of 2-bromo-1,3-thiazole, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which {4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The thiazole ring can interact with various biological pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds also feature nitrogen-containing heterocycles and have broad biological activities, including antimicrobial and anticancer properties.
1,3,4-Oxadiazole derivatives: Known for their antibacterial and antifungal activities.
Uniqueness
{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid is unique due to its specific combination of a thiazole ring and a phenylacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
56355-25-0 |
|---|---|
Formule moléculaire |
C11H10N2O2S |
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
2-[4-(1,3-thiazol-2-ylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)7-8-1-3-9(4-2-8)13-11-12-5-6-16-11/h1-6H,7H2,(H,12,13)(H,14,15) |
Clé InChI |
GENBPXXKJWFETF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
![acetic acid;[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14631997.png)



![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)

![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)

